Cas no 1805029-28-0 (Methyl 6-chloro-3-cyano-2-methylbenzoate)

Methyl 6-chloro-3-cyano-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 6-chloro-3-cyano-2-methylbenzoate
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- インチ: 1S/C10H8ClNO2/c1-6-7(5-12)3-4-8(11)9(6)10(13)14-2/h3-4H,1-2H3
- InChIKey: OYMLYBKVEUWRIF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C#N)C(C)=C1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- XLogP3: 2.5
- トポロジー分子極性表面積: 50.1
Methyl 6-chloro-3-cyano-2-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015010196-1g |
Methyl 6-chloro-3-cyano-2-methylbenzoate |
1805029-28-0 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 6-chloro-3-cyano-2-methylbenzoate 関連文献
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
Methyl 6-chloro-3-cyano-2-methylbenzoateに関する追加情報
Methyl 6-chloro-3-cyano-2-methylbenzoate (CAS No. 1805029-28-0): A Comprehensive Overview
Methyl 6-chloro-3-cyano-2-methylbenzoate, also known by its CAS number 1805029-28-0, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with chlorine, cyano, and methyl groups at specific positions on the aromatic ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
The synthesis of Methyl 6-chloro-3-cyano-2-methylbenzoate typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of the cyano group at the 3-position and the methyl group at the 2-position is achieved through nucleophilic substitution or electrophilic aromatic substitution reactions. The chlorine atom at the 6-position is introduced via chlorination reactions, which are carefully controlled to ensure regioselectivity. The final step involves esterification to form the methyl ester of the benzoic acid derivative.
Recent studies have highlighted the potential of Methyl 6-chloro-3-cyano-2-methylbenzoate in various fields, including pharmaceuticals, agrochemicals, and advanced materials. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds with potential anticancer and antimicrobial activities. The cyano group in the molecule serves as a reactive site for further functionalization, enabling the creation of diverse derivatives with enhanced biological properties.
In addition to its biological applications, Methyl 6-chloro-3-cyano-2-methylbenzoate has shown promise in materials science. Its aromatic structure and electron-withdrawing substituents make it a suitable candidate for use in organic electronics. Recent research has demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The chlorine and cyano groups enhance the molecule's electron-deficient nature, which is desirable for charge transport layers in these devices.
The physical properties of Methyl 6-chloro-3-cyano-2-methylbenzoate are also worth noting. It exists as a crystalline solid under standard conditions, with a melting point of approximately 115°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various synthetic procedures. The compound is stable under normal storage conditions but should be protected from moisture and light to prevent degradation.
From an environmental perspective, studies have been conducted to assess the biodegradability and toxicity of Methyl 6-chloro-3-cyano-2-methylbenzoate. Results indicate that it undergoes moderate biodegradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.
In conclusion, Methyl 6-chloro-3-cyano-2-methylbenzoate (CAS No. 1805029-28-0) is a multifaceted compound with a wide range of potential applications. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial settings. As ongoing studies continue to uncover new uses and properties of this compound, its significance in various fields is expected to grow further.
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